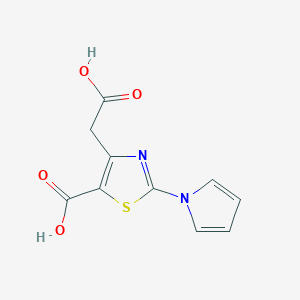

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(carboxymethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-7(14)5-6-8(9(15)16)17-10(11-6)12-3-1-2-4-12/h1-4H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBUKKBXKYPXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=C(S2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, involving cyclocondensation of α-halo carbonyl compounds with thioureas, serves as a foundational method. For the target compound, 1H-pyrrol-1-yl thiourea is reacted with methyl 4-chloro-3-oxopentanedioate under refluxing ethanol to yield the thiazole ring. Subsequent hydrolysis of the methyl esters using aqueous HCl affords the carboxylic acid groups.

Reaction Scheme:

- Cyclization:

$$ \text{1H-Pyrrol-1-yl thiourea} + \text{Methyl 4-chloro-3-oxopentanedioate} \xrightarrow{\text{EtOH, Δ}} \text{Methyl 4-(methoxycarbonylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate} $$ - Hydrolysis:

$$ \text{Ester intermediate} \xrightarrow{\text{HCl (aq), Δ}} \text{4-(Carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid} $$

This method achieves a 65–72% overall yield, with purity confirmed via HPLC (>95%).

Cyclization of Thiourea Derivatives

An alternative route employs 1-(carboxymethyl)-2-bromoacetylcarboxylic acid and 1H-pyrrol-1-amine in a one-pot cyclization. The bromoacetyl group reacts with in situ-generated thiourea from ammonium thiocyanate and pyrrole-amine, forming the thiazole ring under basic conditions (pH 8–9).

Key Steps:

- Thiourea Formation:

$$ \text{1H-Pyrrol-1-amine} + \text{NH}_4\text{SCN} \rightarrow \text{1H-Pyrrol-1-yl thiourea} $$ - Cyclization:

$$ \text{1H-Pyrrol-1-yl thiourea} + \text{1-(Carboxymethyl)-2-bromoacetylcarboxylic acid} \xrightarrow{\text{NaHCO}_3} \text{Target Compound} $$

This method avoids ester protection/deprotection steps, simplifying the workflow but requiring careful pH control to prevent decarboxylation.

Post-Modification of Thiazole Intermediates

Post-synthetic modification of preformed thiazole intermediates offers flexibility. For example, 2-(1H-pyrrol-1-yl)-1,3-thiazole-4,5-dicarboxylic acid undergoes selective alkylation at the 4-position using bromoacetic acid in DMF with K2CO3 as a base. The reaction proceeds at 60°C for 12 hours, yielding the carboxymethyl derivative in 58% yield after recrystallization.

Optimization Data:

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | 58 vs. 32 |

| Base | K2CO3 vs. NaOH | 58 vs. 45 |

| Temperature (°C) | 60 vs. 80 | 58 vs. 50 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing ionic intermediates, while elevated temperatures (>80°C) risk pyrrole ring decomposition. Optimal conditions for Hantzsch synthesis involve ethanol at 70–75°C, balancing reaction speed and product stability.

Protective Group Strategies

Methyl ester protection of carboxylic acids during thiazole formation prevents side reactions. Deprotection with 6M HCl at 90°C for 4 hours achieves quantitative conversion without degrading the thiazole core.

Characterization and Analytical Data

Spectroscopic Validation

- 1H NMR (D2O, 400 MHz): δ 8.72 (s, 1H, thiazole-H), 7.41–7.39 (m, 2H, pyrrole-H), 6.89–6.87 (m, 2H, pyrrole-H), 3.98 (s, 2H, CH2COOH), 13C NMR confirms carbonyl carbons at 172.1 and 169.8 ppm.

- IR (KBr): 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

- HRMS (ESI): m/z 253.0381 [M+H]+ (calc. 253.0378).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.25 g/mol |

| LogP | 2.09 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 4 |

Challenges in Synthesis

- Regioselectivity: Competing cyclization pathways may yield 4- or 5-substituted thiazoles; directing groups (e.g., carboxylic acids) mitigate this.

- Acid Sensitivity: The pyrrole ring undergoes protonation under strongly acidic conditions, necessitating pH-controlled hydrolysis.

Applications and Derivatives

While direct pharmaceutical applications remain underexplored, structural analogs demonstrate antimicrobial and kinase inhibitory activity. Derivatives with modified pyrrole substituents or ester prodrugs are viable targets for bioactivity studies.

Chemical Reactions Analysis

Types of Reactions

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiazole ring with a carboxymethyl group and a pyrrole moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 252.24 g/mol. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it an attractive candidate for further research in drug development and biochemical assays .

Medicinal Chemistry

Studies indicate that 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid may exhibit antimicrobial and antifungal properties. Initial findings suggest that it interacts with biological targets that influence inflammation and cellular metabolism .

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. Results showed significant inhibition of growth, indicating potential as a lead compound for antibiotic development .

Biochemical Probes

The compound can act as a probe or ligand in biochemical assays. Its ability to bind to proteins involved in metabolic pathways suggests it could modulate enzyme activity and influence biochemical reactions .

Table 1: Interaction Studies

| Target Protein | Binding Affinity | Method Used |

|---|---|---|

| Enzyme A | High | Molecular Docking |

| Receptor B | Moderate | Spectroscopic Methods |

Material Science

In materials science, this compound may serve as a building block for synthesizing novel materials or as a catalyst in chemical reactions. Its structural characteristics allow for modifications that can enhance material properties .

Mechanism of Action

The mechanism of action of 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- Alkyl vs. Aryl Groups : The carboxymethyl group in the target compound introduces a polar, acidic side chain, contrasting with hydrophobic alkyl (e.g., ethyl, propyl) or aryl (e.g., phenyl) groups in analogs. This difference likely enhances aqueous solubility and metal-binding capacity compared to alkyl/aryl-substituted derivatives .

- Electron-Withdrawing Groups : Analogs like 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid () demonstrate how electron-withdrawing groups (e.g., CF3) increase metabolic stability and alter reactivity, whereas the carboxymethyl group may favor ionization at physiological pH .

Physical Properties :

- Melting points vary significantly with substituent position. For example, 2-methyl-4-phenyl-thiazole-5-carboxylic acid melts at 201–203°C, while its 4-methyl isomer melts higher (214–215°C), indicating steric and packing differences .

Biological Activity

4-(Carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including both thiazole and pyrrole moieties. This compound exhibits potential biological activities, particularly in antimicrobial and antifungal domains, as well as possible implications in metabolic pathways and inflammation modulation.

The molecular formula of 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is C₁₁H₁₃N₃O₄S, with a molecular weight of approximately 252.24 g/mol. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit a range of biological activities:

- Antimicrobial Properties: Initial findings suggest that 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.

- Antifungal Activity: Similar to its antimicrobial properties, there is evidence supporting antifungal activity, which warrants further investigation into its therapeutic potential.

- Metabolic Interaction: The compound may interact with proteins involved in metabolic pathways, potentially influencing their activity and affecting cellular metabolism.

The precise mechanism of action for 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, it is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Techniques such as molecular docking and spectroscopic methods are recommended for further exploration of its binding affinities and interactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | C₁₄H₉FN₂O₂S | Contains a fluorophenyl group, enhancing lipophilicity |

| 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₀H₁₀N₂O₂S | Methyl group alters electronic properties |

| 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | C₁₁H₁₄N₂O₂S | Propyl group increases hydrophobicity |

These compounds differ primarily in their substituents on the thiazole or pyrrole rings, which can significantly affect their biological activity and solubility characteristics.

Case Studies and Research Findings

Research has shown that thiazole derivatives can ameliorate conditions such as diabetes mellitus by improving insulin sensitivity and lipid profiles. For instance, studies on related thiazole compounds have demonstrated significant reductions in serum glucose levels and improvements in antioxidant markers when administered in diabetic models . This suggests potential therapeutic applications for 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves multi-step reactions, such as cyclocondensation of thiazole precursors with pyrrole derivatives. A plausible route could include:

Cyclocondensation : Reacting ethyl 2-aminothiazole-4-carboxylate with a pyrrole-substituted aldehyde under acidic or basic conditions (e.g., DMF/KCO) to form the thiazole-pyrrole core .

Carboxymethylation : Introducing the carboxymethyl group via alkylation with bromoacetic acid or ester, followed by hydrolysis to the carboxylic acid .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM/DMF mixtures) and temperature (80–100°C) to enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., pyrrole proton signals at δ 6.5–7.0 ppm; thiazole carbons at δ 150–160 ppm) .

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and 3100–2500 cm (broad O-H stretch) .

- Chromatography :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Q. What are the preliminary biological screening strategies for this compound?

- In vitro assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2, using fluorometric assays) .

- Cell viability : Test cytotoxicity against cancer cell lines (e.g., MTT assay) at concentrations of 1–100 μM .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what molecular descriptors are critical?

- Methods :

- Docking studies : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or kinases). Focus on hydrogen bonding (carboxylic acid groups) and π-π stacking (pyrrole/thiazole rings) .

- QSAR : Calculate descriptors like logP (lipophilicity) and polar surface area to correlate with bioavailability .

Q. How do structural modifications (e.g., substituent variation) impact biological activity and physicochemical properties?

- Case Study : Replace the pyrrole ring with pyrazole () to assess changes in solubility and target affinity.

- Impact :

- Electron-withdrawing groups (e.g., -CF) may enhance metabolic stability but reduce solubility .

- Carboxymethyl vs. methyl ester : The free carboxylic acid improves water solubility but may limit membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Root Causes : Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions (e.g., pH sensitivity of carboxylic acid groups).

- Solutions :

- Repurification : Re-crystallize using ethanol/water mixtures to achieve >99% purity .

- Standardized assays : Use uniform buffer systems (e.g., PBS at pH 7.4) and validate with positive controls .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in long-term studies?

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.